molecular formula C10H14O4 B15304794 1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid

1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid

Katalognummer: B15304794
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: GEQWPTYFWBAGTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by a cyclopropane ring attached to a cyclohexane ring with a hydroxyl and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Wissenschaftliche Forschungsanwendungen

1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a substituted cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C10H14O4

Molekulargewicht

198.22 g/mol

IUPAC-Name

1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14O4/c11-7-1-3-10(14,4-2-7)9(5-6-9)8(12)13/h14H,1-6H2,(H,12,13)

InChI-Schlüssel

GEQWPTYFWBAGTO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1=O)(C2(CC2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.